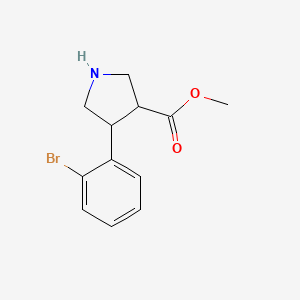

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 2-bromobenzaldehyde with pyrrolidine and methyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, forming a phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is used in various scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.

Pharmaceutical Testing: Used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical methods.

Biological Studies: Investigated for its potential biological activities, including antibacterial and antifungal properties.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding . Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Pyrrolidine-2-one: A similar compound with a pyrrolidine ring structure.

Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups on the pyrrolidine ring.

Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is unique due to its bromine substituent on the phenyl ring, which imparts distinct chemical reactivity and potential biological activity compared to other pyrrolidine derivatives .

Biological Activity

Methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and research findings.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C12H14BrN1O2

- Molecular Weight : Approximately 284.15 g/mol

- Functional Groups : Contains a pyrrolidine ring and a bromophenyl substituent.

The presence of the bromine atom is significant as it enhances the compound's reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and drug development .

Synthesis

The synthesis of this compound typically involves several key steps, including:

- Starting Materials : Utilization of readily available precursors such as bromobenzene and pyrrolidine derivatives.

- Reaction Conditions : Employing methods like nucleophilic substitution or coupling reactions to achieve the desired product.

- Purification : Techniques such as recrystallization or chromatography are used to purify the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effects on various cancer cell lines, including:

- Cell Lines Tested : A549 (human lung adenocarcinoma), HCT116 (colon cancer).

- Methodology : Cells were treated with varying concentrations of the compound, and viability was assessed using MTT assays.

Results showed that at a concentration of 100 µM, the compound reduced cell viability significantly compared to control groups, suggesting potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves:

- Receptor Interactions : The compound acts as a ligand for specific receptors, influencing various signaling pathways.

- Enzyme Modulation : It may inhibit or activate enzymes involved in cancer progression and other diseases .

Comparative Biological Activity

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate | Bromine at different position | Exhibits varied activity profile |

| Methyl(3R,4S)-4-(2-bromophenyl)pyrrolidine-3-carboxylate | Stereochemical variations | Potentially different pharmacokinetics |

| Methyl(3S,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylate | Para-bromophenyl group | Different reactivity patterns |

Case Studies

- Study on Anticancer Activity :

- Antimicrobial Screening :

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

methyl 4-(2-bromophenyl)pyrrolidine-3-carboxylate |

InChI |

InChI=1S/C12H14BrNO2/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13/h2-5,9-10,14H,6-7H2,1H3 |

InChI Key |

MTPGTGKQVPJNAH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.